molecular formula C19H13Cl3N2OS B2503104 (E)-3-(2-chlorophenyl)-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide CAS No. 301175-74-6

(E)-3-(2-chlorophenyl)-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide

Cat. No. B2503104
CAS RN: 301175-74-6
M. Wt: 423.74
InChI Key: KXGZCQVEHQFQBH-SOFGYWHQSA-N
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Description

(E)-3-(2-chlorophenyl)-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide, also known as CPTH2, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2009 by a group of researchers led by Dr. Peter Wipf at the University of Pittsburgh. Since then, CPTH2 has been extensively studied for its potential applications in cancer research, neurodegenerative diseases, and inflammation.

Scientific Research Applications

Herbicidal Activity

A series of compounds including 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which share structural similarities with (E)-3-(2-chlorophenyl)-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide, were synthesized and evaluated for their herbicidal activities. These compounds, acting as herbicidal inhibitors of PSII electron transport, demonstrated significant herbicidal effectiveness. Particularly, a compound from this series exhibited exceptional herbicidal activity at a relatively low dose, indicating the potential of such acrylamide derivatives in agricultural applications (Qingmin Wang et al., 2004).

Polymer Modification

Acrylamides containing heteroatoms like N, S, or O are known for their ability to modify the properties of polymers significantly. By influencing the chemical and physical behaviors of synthetic materials, these compounds open new avenues for applications in various fields. The research discussed the synthesis of a new class of monomers prepared from simple educts, showcasing the versatility of acrylamide derivatives in creating materials with tailored properties for specific applications (J. Martens et al., 1993).

Heterocyclic Compound Synthesis

Thiosemicarbazide derivatives, including 1-(2-Benzamido-3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl)-4-phenylthiosemicarbazide, serve as precursors for synthesizing a variety of heterocyclic compounds like imidazoles, oxadiazoles, thiadiazoles, oxazines, and triazines. These synthesized compounds, which share a core structural feature with this compound, were also assessed for their antimicrobial properties, highlighting the role of acrylamide derivatives in pharmaceutical research (W. Elmagd et al., 2017).

Solar Cell Applications

Organic sensitizers, incorporating donor, electron-conducting, and anchoring groups, have been engineered at the molecular level for solar cell applications. These sensitizers, including functionalized unsymmetrical organic compounds with cyanoacrylic acid groups, demonstrate high incident photon to current conversion efficiency. This research underscores the potential of acrylamide derivatives in enhancing the performance of photovoltaic devices, offering a sustainable solution for energy generation (Sanghoon Kim et al., 2006).

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl3N2OS/c20-15-4-2-1-3-13(15)6-8-18(25)24-19-23-11-14(26-19)9-12-5-7-16(21)17(22)10-12/h1-8,10-11H,9H2,(H,23,24,25)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGZCQVEHQFQBH-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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